Axitirome

Description

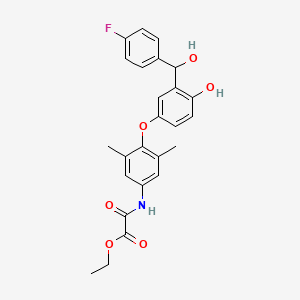

Structure

2D Structure

3D Structure

Properties

CAS No. |

156740-57-7 |

|---|---|

Molecular Formula |

C25H24FNO6 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

ethyl 2-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |

InChI |

InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30) |

InChI Key |

FUBBWDWIGBTUPQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Axitirome; CGS 26214; CGS-26214; CGS26214; |

Origin of Product |

United States |

Synthetic Organic Chemistry and Chemical Derivations of Axitirome

Established Synthetic Pathways for Axitirome

The synthesis of this compound (referred to as compound 66 in some chemical literature) is a multi-step process involving key intermediate reactions and specific catalytic agents. research-solution.com

A pivotal step in the established synthetic pathway for this compound commences with the reaction between a dianisyl iodonium (B1229267) salt (compound 57) and a nitrophenol (compound 58). research-solution.com This reaction facilitates the displacement of iodine by the phenoxide, leading to the formation of a diaryl ether intermediate (compound 59). research-solution.com Diaryl ethers are a significant structural motif in organic chemistry, and their formation often involves coupling reactions between phenols and aryl halides. nih.govorganic-chemistry.org While classical Ullmann ether synthesis conditions can be harsh, modern approaches frequently employ transition metal catalysis, such as copper or palladium, to achieve these couplings under milder conditions. nih.govorganic-chemistry.org

In the formation of the diaryl ether intermediate (compound 59) during this compound synthesis, a cupric salt plays a crucial catalytic role. research-solution.com Copper-catalyzed reactions are well-documented for the formation of diaryl ethers, often involving copper(I) iodide in conjunction with ligands like 2-picolinic acid. nih.govorganic-chemistry.org Following the formation of the diaryl ether, the intermediate (compound 59) undergoes an acylation reaction. This step involves the reaction with p-fluorobenzoyl chloride (compound 60) in the presence of titanium tetrachloride. research-solution.com Titanium tetrachloride (TiCl₄) is a recognized Lewis acid in organic synthesis, known for its ability to activate aldehydes and facilitate various reactions, including acylation. wikipedia.org

Table 1: Key Reactions and Reagents in this compound Synthesis

| Step | Reaction Type | Precursor Compounds | Key Reagents/Catalysts | Intermediate Product |

| 1 | Ether Formation | Dianisyl Iodonium Salt (57), Nitrophenol (58) | Cupric Salt research-solution.com | Diaryl Ether (59) research-solution.com |

| 2 | Acylation | Diaryl Ether (59) | p-Fluorobenzoyl Chloride (60), Titanium Tetrachloride research-solution.com | Benzophenone (61) research-solution.com |

This compound (CGS 26214) is characterized as a racemic compound. medkoo.com This implies that its synthetic production typically yields an equimolar mixture of two enantiomers. These two enantiomeric forms, specifically CGS 28934(-) and CGS 28935(+), are reported to be equipotent. medkoo.com The presence of these chiral components highlights the importance of stereochemical considerations in its synthesis, even if the final product is a racemate. The control or resolution of stereochemistry in the synthesis of complex molecules, particularly those with hindered rotations like some diaryl ethers, can be a significant challenge in organic chemistry. chemrxiv.orgresearchgate.netbeilstein-journals.org

Identification and Characterization of this compound Metabolites (e.g., CID 133077)

Beyond its primary form, this compound undergoes metabolic transformation within biological systems, yielding active metabolites. A notable example is the compound identified as CID 133077. researchgate.netnih.govscispace.comsemanticscholar.orgpatsnap.com

Research findings indicate that CID 133077 is an active metabolite of this compound and also functions as a cholesterol-lowering prodrug. researchgate.netnih.govscispace.comsemanticscholar.org This metabolite has been observed to exhibit inhibitory activity against drug-resistant epidermal growth factor receptor (EGFR) mutants, specifically the T790M/L858R subtype. researchgate.netnih.govpatsnap.com The oxamic acid moiety present in CID 133077 is suggested to contribute to its observed activity. researchgate.netnih.gov Interestingly, this compound itself also contains an oxamic acid moiety, a structural feature that contributes to its thyroid hormone receptor beta (TRβ) binding and is shared with its metabolite CID 133077.

Table 2: Identified this compound Metabolites and Characteristics

| Compound Name (or CID) | Relationship to this compound | Key Characteristics |

| CID 133077 | Active Metabolite researchgate.netnih.govscispace.comsemanticscholar.orgpatsnap.com | Cholesterol-lowering prodrug researchgate.netnih.govscispace.comsemanticscholar.org, Inhibitory activity against drug-resistant EGFR mutants (T790M/L858R) researchgate.netnih.govpatsnap.com, Contains oxamic acid moiety researchgate.netnih.gov |

Molecular Mechanisms of Action and Receptor Ligand Interactions of Axitirome

Thyroid Hormone Receptor Beta (TRβ) Agonism

Axitirome functions as a selective agonist for the TRβ receptor, a key mechanism underlying its biological effects researchgate.netncats.iopatsnap.com. This selectivity is crucial for its therapeutic potential, as TRβ is predominantly expressed in metabolic tissues like the liver, while thyroid hormone receptor alpha (TRα) is more prevalent in the heart, brain, and bone, mediating different physiological responses unipi.itd-nb.info.

High-Affinity Binding and Potency to TRβ Receptor

This compound is characterized as a potent agonist for the TRβ receptor researchgate.netnih.govoup.comoup.com. While specific quantitative binding affinity constants (e.g., Ki) or half-maximal effective concentrations (EC50) for this compound itself were not consistently detailed in the reviewed literature, the compound's potency is highlighted in its ability to elicit significant TRβ-mediated responses researchgate.netnih.govoup.comoup.com. For context, the native thyroid hormone T3 exhibits comparable binding affinity to both TRα and TRβ, with reported dissociation constants (Kd) of approximately 0.1 nM and half-maximal effective concentrations (EC50) of around 2 nM in certain assays semanticscholar.org. Other selective TRβ agonists, such as GC-1 and KB-141, have demonstrated preferential binding and potency for TRβ over TRα, with selectivity ratios ranging from approximately 4-fold to 4.7-fold for TRβ over TRα semanticscholar.org.

Isoform Selectivity (TRβ over TRα)

A defining characteristic of this compound's mechanism of action is its selectivity for the TRβ isoform over TRα researchgate.netncats.iopatsnap.com. This isoform selectivity is paramount for developing thyromimetics that can achieve desired metabolic benefits, such as lipid lowering, while mitigating undesirable extrahepatic side effects, particularly those mediated by TRα in the cardiovascular system unipi.itd-nb.info. The distinct tissue distribution of TR isoforms, with TRβ being highly expressed in the liver and TRα dominating in the heart, underpins the strategy for achieving targeted therapeutic effects unipi.itd-nb.info.

Hepatic Specificity Mediated by TRβ Distribution

This compound exhibits a notable hepatic specificity, meaning its actions are primarily directed towards the liver researchgate.netnih.govoup.comoup.com. This tissue selectivity is largely attributed to the high prevalence of the TRβ isoform in hepatic cells unipi.itd-nb.infoplos.org. In humans, TRβ is the predominant TR isoform in the liver, kidneys, pituitary gland, and brain, and is responsible for many of the metabolic effects of thyroid hormones unipi.it. In rodents, TRβ accounts for approximately 80% of T3 binding activity in the liver unipi.it. This concentrated expression of TRβ in the liver allows this compound to exert its metabolic regulatory effects primarily within this organ, thereby minimizing systemic exposure and potential off-target effects in other tissues where TRα is more abundant nih.govoup.comoup.comunipi.it.

Downstream Molecular Signaling and Gene Modulation

The binding of this compound to TRβ initiates a cascade of downstream molecular signaling events, leading to significant modulation of gene expression researchgate.netnih.govoup.comoup.com. This modulation primarily impacts genes involved in lipid metabolism.

Ligand-Inducible Transcription Factor Activity of TRβ

Thyroid hormone receptors (TRs), including TRβ, function as ligand-dependent nuclear transcription factors mdpi.complos.org. Upon this compound binding, TRβ undergoes conformational changes in its C-terminal ligand-binding domain plos.orgsemanticscholar.orgnih.gov. These conformational shifts alter the receptor's interaction with corepressor and coactivator proteins, leading to the dissociation of corepressors and recruitment of coactivators plos.orgnih.gov. The liganded TRβ then interacts with specific DNA sequences known as thyroid hormone response elements (TREs) in the regulatory regions of target genes, thereby modulating their transcription researchgate.netnih.govoup.comoup.comnih.gov. This mechanism allows this compound to directly influence the transcriptional program of hepatic cells.

Regulation of Lipid Metabolism Genes (e.g., SREBP-1c, Cyp7A1, ABCG5/G8)

This compound's agonism of TRβ in the liver significantly modulates the expression of genes critical for lipid metabolism nih.govoup.com. Studies involving this compound encapsulated in anionic nanogels (CGS-ANG) have demonstrated its capacity to induce genes associated with the reverse cholesterol transport (RCT) pathway nih.govoup.com. Specifically, CGS-ANG significantly induces the expression of hepatic cholesterol 7 alpha-hydroxylase (Cyp7A1) and ATP-binding cassette subfamily G member (ABCG5/G8) genes nih.govoup.com. Cyp7A1 is a key enzyme in the classical pathway of bile acid synthesis, which is crucial for cholesterol catabolism and excretion nih.govjci.org. ABCG5 and ABCG8 are transporters that promote biliary cholesterol secretion and reduce dietary cholesterol absorption nih.govjci.org.

Concurrently, this compound attenuates the expression of genes involved in de novo lipogenesis and fatty acid synthesis nih.govoup.com. Notably, it has been shown to inhibit sterol regulatory element-binding protein-1c (SREBP-1c) genes to approximately 30% of control levels at low doses nih.gov. SREBP-1c is a master transcription factor that primarily upregulates genes involved in fatty acid synthesis, including those responsible for the synthesis and assembly of very-low-density lipoprotein (VLDL) particles oaepublish.comnih.govfrontiersin.org. This dual action—promoting cholesterol excretion and suppressing lipid synthesis—contributes to this compound's observed effects on lipid metabolism.

Table 1: Effects of this compound (CGS-ANG) on Key Lipid Metabolism Genes

| Gene Target | Regulation by this compound (CGS-ANG) | Role in Lipid Metabolism | Source |

| SREBP-1c | Inhibited (approx. 30% of control at low dose) | Upregulates fatty acid synthesis and VLDL assembly | nih.gov |

| Cyp7A1 | Significantly induced | Key enzyme in bile acid synthesis, cholesterol catabolism | nih.govjci.org |

| ABCG5/G8 | Significantly induced | Promotes biliary cholesterol secretion and reduces absorption | nih.govjci.org |

Interactions with Other Biological Targets

LDL Receptor Function Stimulation

The low-density lipoprotein receptor (LDL-R) plays a pivotal role in maintaining cholesterol homeostasis within the human body, primarily by mediating the uptake and degradation of circulating low-density lipoprotein (LDL) particles nih.govijbs.comfamilyheart.org. These receptors, predominantly expressed on the surface of hepatocytes, bind to LDL at neutral plasma pH, facilitating the internalization of the LDL-receptor complex via clathrin-coated pits nih.govijbs.com. Once inside the endosomes, the acidic environment triggers the dissociation of LDL from its receptor, allowing the LDL-R to recycle back to the cell surface for further rounds of lipid uptake, while the LDL particle proceeds to lysosomes for degradation nih.govijbs.comfamilyheart.org. An increased number of functional LDL receptors directly correlates with a more efficient removal of LDL cholesterol from the bloodstream familyheart.org.

This compound, also known by its alternative names CGS 26214 or CGP 26214, is characterized as a thyroid hormone receptor β (TRβ) selective agonist and an LDL receptor function stimulant ncats.io. Its therapeutic potential lies in its cholesterol-lowering activity ncats.io. Research indicates that this compound activates the TRβ isoform, particularly within hepatocytes . This activation is crucial because TRβ is known to modulate gene expression pathways intricately linked to cholesterol metabolism .

The stimulation of LDL receptor function by this compound is mediated through its agonistic activity on TRβ. Activation of TRβ by this compound leads to an upregulation of genes involved in cholesterol metabolism, including the gene encoding the LDL receptor itself . By increasing the expression and, consequently, the number of functional LDL receptors on the surface of liver cells, this compound enhances the liver's capacity to clear LDL cholesterol from the circulation. This mechanism contributes to the observed cholesterol-lowering effects of this compound ncats.io.

It is important to note that the efficiency of LDL receptor function is also influenced by other regulatory proteins, such as Proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 promotes the lysosomal degradation of LDL receptors, thereby reducing their surface expression and increasing plasma LDL-cholesterol levels frontiersin.orgsynchrotron-soleil.fr. While this compound's direct interaction with PCSK9 is not detailed in the provided information, its primary mechanism of stimulating LDL receptor function is through TRβ activation, leading to increased receptor availability for LDL clearance.

Structure Activity Relationship Sar of Axitirome and Analogues

Structural Determinants for TRβ Agonistic Activity

Axitirome functions as a potent, liver-selective agonist for the TRβ receptor, modulating target gene expression by binding to TRβ, a ligand-inducible transcription factor nih.govresearchgate.net. The interaction between thyroid hormone receptors (TRs) and their ligands is fundamental to the hormones' actions, which are primarily mediated by two closely related nuclear TR isoforms, TRα and TRβ nih.govpatsnap.com. Highly selective TRβ thyromimetics hold significant therapeutic potential mdpi.com. X-ray crystallographic studies of TR ligand-binding domains (LBDs) suggest that agonists, including thyroid hormones, become completely buried within the LBD, indicating that the domain folds around the hormone during the activation process patsnap.com. This conformational change upon ligand binding is crucial for inducing the recruitment of coactivator peptides, thereby triggering agonistic activity ontosight.ai.

Impact of Specific Functional Groups on Activity

The specific functional groups within the this compound molecule play critical roles in its biological activity and selectivity. This compound features a unique structure that includes both a fluorinated aromatic ring and an oxamic acid moiety .

Oxamic Acid Part: The oxamic acid part of this compound's active metabolite (PubChem CID 133077) is a notable structural feature mdpi.com. This moiety has been highlighted for its potential relevance in inhibiting drug-resistant epidermal growth factor receptor (EGFR) mutants, suggesting a broader pharmacological interest beyond its TRβ agonism researchgate.net. Compounds containing the oxamic acid part are suggested as potential lead compounds for addressing EGFR T790M/L858R drug resistance mdpi.com.

Fluorophenyl Moiety: The presence of a fluorinated aromatic ring in this compound's structure is a key characteristic ohsu.edu. In general, fluorine substitution in pharmaceutical compounds can enhance stability and bioavailability ohsu.edu. While specific detailed research findings on the direct impact of the fluorophenyl moiety on this compound's TRβ agonistic activity are not explicitly detailed in the provided search results, broader thyromimetic SAR studies indicate that halogen substitutions can significantly influence both potency and selectivity nih.gov. For instance, halogen atoms at the 3,5-position in thyromimetics have been shown to form dipole-dipole interactions with a backbone carbonyl group in the TR ligand-binding domain, leading to improved potency nih.gov.

Stereochemical Considerations for Biological Activity

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, including this compound ohsu.edunih.govuou.ac.innih.gov. The (R)-stereochemistry of this compound is specifically identified in its chemical nomenclature and PubChem entry ohsu.edu. Enantiomers, which are mirror images of chiral molecules, can exhibit significantly different behaviors in biological systems due to the chiral nature of receptors, enzymes, and transporters uou.ac.innih.gov. These differences can manifest in varying bioavailability, metabolic rates, metabolite profiles, excretion pathways, potency, selectivity for target receptors, and even toxicity uou.ac.in. Therefore, for a given chiral drug, its enantiomers should be considered as distinct entities with potentially different pharmacological properties uou.ac.in. The specific (R)-configuration of this compound is integral to its interaction with the TRβ receptor and its observed biological effects ohsu.edu.

Comparison of SAR with Related Thyromimetics

The development of isoform-selective thyroid hormone receptor modulators (STRMs) presents significant challenges, with several TRβ selective agonists, including this compound and KB-141, having faced discontinuation during clinical development due to unexpected side effects researchgate.net.

GC-1 (Sobetirome): GC-1 is a well-studied thyromimetic known for its high affinity as an agonist for both TRβ and TRα receptors nih.gov. It demonstrates significantly greater potency than the endogenous agonist T3, particularly at TRβ1 receptors nih.gov. GC-1 has served as a standard TRβ-selective thyromimetic in the field nih.gov. SAR studies indicate that relatively simple structural modifications, such as replacing the inner ring methyl groups of GC-1 with halogens (e.g., bromine or chlorine), can lead to compounds with significantly improved potency while retaining crucial selectivity and brain uptake properties nih.gov. These improvements are thought to be mediated by halogen bonding interactions between the ligand and a backbone carbonyl in the TR ligand binding domain nih.gov.

KB-141: KB-141 is another TRβ selective agonist that, like this compound, was discontinued (B1498344) in clinical trials due to toxicity researchgate.net. It has been shown to increase metabolic rate and lower plasma cholesterol levels without inducing tachycardia in lean rats, unlike T3. KB-141 also demonstrated anti-obesity, lipid-lowering, and anti-diabetic effects in animal models. SAR investigations of novel compounds, such as 3-hydroxycyclobut-3-ene-1,2-dione derivatives, have shown similar TR-α and TR-β selectivities to KB-141 researchgate.net.

KTA-439: KTA-439 is a novel indane derivative characterized by its high receptor (TRβ) and organ (liver) selectivity mdpi.com. A series of thyroid hormone analogues derived from KTA-439, where the isopropyl group at the 3'-position was modified with alkyl and aralkyl moieties, demonstrated enhanced TRβ selectivity compared to KTA-439 itself mdpi.com. This suggests that modifications around this specific position can fine-tune receptor selectivity.

The comparative SAR data highlight the complexities in designing TRβ selective agonists that achieve desired therapeutic effects without off-target activities. While compounds like this compound, GC-1, and KB-141 demonstrate TRβ agonism and beneficial metabolic effects, their distinct structural features and the outcomes of their clinical development underscore the ongoing challenge of achieving an optimal balance between efficacy, selectivity, and safety.

Compound Names and PubChem CIDs

Computational and in Silico Studies on Axitirome

Molecular Docking Analyses of Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For Axitirome, docking studies are essential to understand its high-affinity and selective binding to the TRβ isoform over the TRα isoform.

These analyses model the interactions between this compound and the amino acid residues within the ligand-binding domain (LBD) of TRβ. The LBD of TRβ is a hydrophobic pocket composed of approximately 12 α-helices. nih.gov The selectivity of thyromimetics is largely attributed to a single amino acid difference between the two receptor isoforms: Asparagine 331 (Asn331) in TRβ versus Serine 277 (Ser277) in TRα. nih.govresearchgate.net

Docking simulations of TRβ agonists reveal several critical interactions:

Hydrogen Bonds: The carboxyl group, a common feature in many thyromimetics, typically forms hydrogen bonds with key polar residues at the tail of the pocket, such as Arginine 282 (Arg282) and Asn331. nih.gov The interaction with Asn331 is particularly crucial for TRβ selectivity.

Salt Bridge Formation: A crucial salt bridge is often formed between the ligand and an Arginine residue (Arg282 in TRβ), anchoring the ligand within the binding site. acs.org

Hydrophobic and van der Waals Interactions: The aromatic rings of this compound engage in extensive hydrophobic and van der Waals interactions with the nonpolar side chains of numerous amino acids lining the binding cavity, contributing to the stability of the complex. nih.gov

Interaction with Histidine: The hydroxyl group of the inner ring of thyromimetics typically forms a hydrogen bond with Histidine 435 (His435), an interaction vital for maintaining agonistic activity. nih.gov

The binding energy, calculated during docking, provides a quantitative estimate of the binding affinity. For instance, a docking study of the similar TRβ agonist MGL-3196 (Resmetirom) into the TRβ LBD reported a strong binding score of -9.7 kcal/mol. acs.org Such studies allow for the precise visualization of how this compound fits within the TRβ pocket, rationalizing its biological activity at a molecular level. nih.govnih.gov

| Amino Acid Residue (in TRβ) | Helix Location | Type of Interaction | Significance for Agonist Binding |

|---|---|---|---|

| Arg282 | H3 | Hydrogen Bond / Salt Bridge | Anchors the ligand's polar tail (e.g., carboxyl group) in the pocket. nih.gov |

| Asn331 | - | Hydrogen Bond | Key residue for establishing TRβ selectivity over TRα. researchgate.netnih.gov |

| His435 | H11 | Hydrogen Bond | Interacts with the ligand's phenolic hydroxyl group; crucial for agonistic activity. nih.gov |

| Phe272 | - | Halogen Bond / Hydrophobic | Interacts with halogen substituents on the ligand's aromatic rings. nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Complexes

Upon binding of an agonist like this compound, the TRβ LBD undergoes a significant conformational change. A key event is the repositioning of the C-terminal helix, Helix 12 (H12). nih.govgithub.io In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a stable surface known as the Activation Function 2 (AF-2) site. acs.org This conformation is essential for the recruitment of coactivator proteins, which initiate the downstream transcription of target genes. MD simulations can model this dynamic process, which is often difficult to capture with static methods like X-ray crystallography. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time for both the protein backbone and the ligand indicates that the complex has reached equilibrium and remains stable. acs.org

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, providing information on the flexibility of different parts of the protein. Binding of an agonist is expected to reduce the flexibility of residues in the binding pocket and in H12, indicating a more stable, ordered conformation.

Interaction Energy: MD simulations can calculate the binding free energy between the protein and the ligand, offering a more accurate prediction of binding affinity than docking scores alone by accounting for solvent effects and protein flexibility.

For example, MD simulations of the TRβ agonist MGL-3196 showed that the ligand remains highly stable within the binding pocket with an average RMSD below 0.5 Å, confirming a consistent binding mode. acs.org These simulations demonstrate that agonist binding stabilizes the helical conformation of H12, promoting the formation of the active AF-2 coactivator-binding site. acs.orgnih.gov

| Simulation Parameter | Purpose | Typical Findings for TRβ-Agonist Complex |

|---|---|---|

| Simulation Time | To observe the dynamic behavior of the complex over a meaningful period. | Typically ranges from nanoseconds (ns) to microseconds (μs). acs.org |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the protein and ligand over time. | Low and converging RMSD values indicate a stable complex. acs.org |

| Root Mean Square Fluctuation (RMSF) | To identify flexible and rigid regions of the protein. | Reduced fluctuation in the H12 region upon agonist binding. |

| Binding Free Energy (e.g., MM/PBSA) | To calculate a more accurate binding affinity. | Strong negative values indicate high-affinity binding. |

Virtual Screening Approaches for Target Identification and Ligand Discovery

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach was instrumental in the discovery of novel thyromimetics, including compounds structurally related to this compound.

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the target protein. A library of compounds is docked into the binding site of TRβ, and the molecules are ranked based on their predicted binding affinity (docking score). epa.gov This approach is powerful for identifying structurally diverse compounds that are complementary to the binding pocket. researchgate.netresearchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown or to complement SBVS, LBVS methods are used. These rely on the knowledge of other molecules that bind to the target. A common LBVS method is pharmacophore screening, where a 3D model of the essential chemical features of active ligands (a pharmacophore) is used as a filter to screen compound libraries.

The process allows for the rapid and cost-effective screening of millions of potential drug candidates, narrowing them down to a manageable number for experimental testing. nih.gov For TRβ, virtual screening campaigns have successfully identified novel agonists by filtering large databases for compounds that fit the structural and chemical requirements of the TRβ LBD. nih.gov

Pharmacophore Modeling in Drug Design

A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger its biological response. mdpi.com Pharmacophore modeling is a cornerstone of rational drug design and is used to identify the key chemical functionalities of TRβ agonists like this compound.

A pharmacophore model for a selective TRβ agonist is typically generated by aligning a set of known active molecules and identifying their common chemical features. nih.gov For TRβ agonists, the essential pharmacophoric features generally include:

Hydrogen Bond Acceptors (HBA): Corresponding to features like the oxygen atoms in the carboxylate and hydroxyl groups.

Hydrogen Bond Donors (HBD): Representing features such as the phenolic hydroxyl group.

Aromatic Rings (AR): Two aromatic rings are a hallmark of thyroid hormone analogs, participating in hydrophobic interactions within the receptor pocket.

Hydrophobic Features (HY): These represent non-polar groups that interact with the hydrophobic regions of the binding site.

Preclinical Research Models and Advanced Delivery System Investigations of Axitirome

In Vivo Animal Models of Disease

Models for Hyperlipidemia and Cholesterol Homeostasis (e.g., Rat and Dog Models)

Axitirome, also known as CGS 26214, has demonstrated cholesterol-lowering activity in both rat and dog models nih.gov. Preclinical studies utilizing various animal models are crucial for understanding the compound's effects on lipid metabolism and cholesterol homeostasis.

In studies involving diet-induced obese mice, the administration of this compound encapsulated within anionic nanogels (ANGs) led to remarkable outcomes in cholesterol regulation. These mice, which were subjected to a 24-week regimen of high-fat, sugar, and cholesterol diets, experienced normalized cholesterol levels following a five-week treatment period thebrighterside.newssciencealert.comfitttzee.com. This effect is attributed to the activation of the reverse cholesterol transport (RCT) pathway, which promotes the excretion of cholesterol and bile acids, thereby reducing serum and liver cholesterol nih.govsciencealert.com.

Animal models commonly employed to study hyperlipidemia and cholesterol homeostasis include rats and mice, often induced through high-fat or cholesterol-enriched diets globalresearchonline.netmdpi.comnih.govmdpi.com. For instance, male Wistar rats fed a high-saturated-fat high-cholesterol diet are used as a model for late-stage type 2 diabetes mellitus, where interventions can be assessed for their impact on jejunal and hepatic cholesterol homeostasis mdpi.com. While rodents can be resistant to spontaneous atherosclerosis, dietary and genetic manipulations render them susceptible, making them valuable for investigating hyperlipidemia's impact globalresearchonline.net.

Table 1: Summary of Key Preclinical Findings in Hyperlipidemia Models with this compound (Nanogel-Delivered)

| Model Species | Disease Model | Treatment Duration | Key Outcomes (Cholesterol Homeostasis) | Citation |

| Obese Mice | Diet-Induced Obesity, Hyperlipidemia | 5 weeks | Normalized cholesterol levels; Activation of reverse cholesterol transport pathway | nih.govthebrighterside.newssciencealert.comfitttzee.com |

| Rat, Dog | Hyperlipidemia | Not specified | Demonstrated cholesterol-lowering activity | nih.gov |

Exploratory Studies in Neurodegenerative and Liver Disease Models (e.g., NAFLD/NASH)

Exploratory preclinical studies have primarily focused on this compound's potential in liver diseases, particularly metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), and related inflammatory liver conditions. Synthetic thyroid hormone mimics, including this compound, are considered promising therapeutic agents for these metabolic and inflammatory liver diseases nih.govsciencealert.comeurekalert.org.

In obese mouse models, treatment with this compound delivered via anionic nanogels resulted in a significant resolution of liver inflammation thebrighterside.newssciencealert.comfitttzee.comeurekalert.org. This indicates this compound's beneficial effects in mitigating the inflammatory component of liver pathologies such as NAFLD/NASH. NAFLD is characterized by excessive lipid accumulation in hepatocytes, progressing from simple steatosis to NASH, which involves hepatocellular injury, ballooning, and inflammation, and can further lead to fibrosis and cirrhosis nih.govmdpi.commdpi.com. Animal models, such as those induced by methionine-choline deficient (MCD) diets or Western diets in mice, are widely used to mimic the pathological features of NAFLD and NASH in humans nih.govplos.org. These models have aided in understanding the molecular mechanisms, including insulin (B600854) resistance, inflammation, oxidative stress, and endoplasmic reticulum stress, that contribute to NAFLD progression mdpi.com.

Currently, direct evidence from search results regarding this compound's specific application or investigation within neurodegenerative disease models is not available.

Preclinical Proof-of-Concept Studies

Preclinical proof-of-concept studies are designed to establish preliminary evidence of efficacy and to confirm the mechanism of action of a drug candidate in relevant in vitro and in vivo models profil.comwikipedia.orgbiopharmaservices.com. For this compound, significant preclinical proof-of-concept has been established through studies demonstrating its ability to reverse diet-induced obesity and associated metabolic dysfunctions when delivered via liver-targeted nanocarriers.

A pivotal study in obese mice, fed a high-fat, sugar, and cholesterol diet, served as a strong proof-of-concept. When treated with this compound encapsulated in anionic nanogels, these mice not only completely lost their gained weight but also exhibited normalized cholesterol levels and a significant reduction in liver inflammation nih.govthebrighterside.newssciencealert.comfitttzee.comindiatimes.com. These effects were observed without systemic side effects, highlighting the potential of liver-selective delivery thebrighterside.newssciencealert.comfitttzee.comeurekalert.org.

The mechanistic understanding further supports the proof-of-concept. This compound, as a thyromimetic, activates the thyroid hormone beta receptor (TRβ), a ligand-inducible transcription factor nih.goveurekalert.org. This activation leads to systemic lipid lowering, increased bile acid synthesis, and enhanced fat oxidation sciencealert.comeurekalert.org. Specifically, the reverse cholesterol transport (RCT) pathway is implicated in the observed cholesterol-lowering effect nih.govsciencealert.com. The ability of the nanogel-delivered this compound to achieve these significant metabolic improvements, particularly in reversing weight gain and resolving liver inflammation, despite continued high-calorie intake, underscores its promising therapeutic potential and provides robust preclinical proof-of-concept thebrighterside.newsfitttzee.com.

Nanocarrier-Mediated Delivery Systems for this compound

Nanocarrier-mediated drug delivery systems represent a significant advancement in enhancing the therapeutic profile of compounds like this compound. These systems offer several advantages over conventional drug administration, including increased plasma half-life, improved biodistribution, and the ability to achieve targeted delivery to specific tissues or cells nih.govnih.govmdpi.comdovepress.com. For this compound, the development of nanocarriers, specifically anionic nanogels (ANGs), has been crucial in enabling its liver-selective targeting and maximizing its therapeutic efficacy nih.govthebrighterside.newssciencealert.comfitttzee.comeurekalert.orgindiatimes.com.

The strategic design of nanocarriers allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling their controlled release at the target site nih.govmdpi.com. This approach is particularly valuable for drugs that, when administered systemically, might have low bioavailability, potency issues, or undesirable off-target effects sciencealert.comeurekalert.org.

Anionic Nanogels (ANGs) for Liver-Selective Targeting

Anionic nanogels (ANGs) have been specifically engineered to deliver this compound with high selectivity to liver cells, known as hepatocytes nih.govthebrighterside.newssciencealert.comfitttzee.comeurekalert.orgindiatimes.com. This targeted delivery is a critical aspect of their design, as it aims to concentrate the drug's action in the liver, where it is most needed for metabolic regulation, while minimizing exposure to other organs and thereby reducing potential complications thebrighterside.newssciencealert.com. The inherent nanoscopic size of these carriers also contributes to their liver accumulation, as the liver naturally processes nanoparticles as part of its cleaning function eurekalert.org.

Polymer Design and Nanogel Assembly Principles

Nanogels are three-dimensional hydrogel particles in the nanoscale range (typically 10-100 nm), composed of cross-linked hydrophilic polymer networks capable of holding significant amounts of water and encapsulating active ingredients nih.govchinesechemsoc.orgmdpi.comnih.gov. Their unique structure allows for tunable properties such as size, charge, porosity, and degradability by varying their chemical composition nih.gov.

The anionic nanogels used for this compound delivery (referred to as CGS-ANGs when encapsulating CGS 26214, or this compound) are typically assembled by incorporating the hydrophobic drug into copolymer micelles nih.gov. This is followed by a cross-linking reaction, often utilizing dithiothreitol (B142953) (DTT) to form disulfide crosslinkers nih.govnih.gov. A common principle for preparing polyelectrolyte nanogels involves polymerizing an ionic monomer in the presence of an oppositely charged polyion-neutral diblock copolymer as a template, along with a cross-linker chinesechemsoc.org. This method allows for the controlled synthesis of nanogels with well-defined sizes and properties chinesechemsoc.orgresearchgate.net.

The properties of nanogels, including their size and degree of swelling, can be precisely controlled by adjusting the number and chemical structure of the crosslinks nih.gov. The loading capacity of the nanogels can vary, with encapsulation efficiencies typically around 50% for this compound nih.gov. Furthermore, the incorporation of degradable bonds, such as disulfide crosslinkers, ensures that the encapsulated drug is released once the nanogels reach the intracellular environment of the hepatocytes, where glutathione (B108866) can break these bonds sciencealert.comfitttzee.comeurekalert.orgnih.gov.

Surface Functionalization for Hepatocyte Uptake (e.g., Anionic Moieties, OATP Receptor Interaction)

A key aspect of the liver-selective targeting of this compound-loaded nanogels is their surface functionalization with anionic moieties thebrighterside.newssciencealert.comfitttzee.comeurekalert.org. This negative surface charge plays a crucial role in directing the nanogels specifically to liver cells. These anionic regions are designed to interact with organic anion transporting polypeptides (OATPs), which are transmembrane proteins highly expressed on the sinusoidal (basolateral) membrane of hepatocytes thebrighterside.newseurekalert.orgcore.ac.uksolvobiotech.comdoi.org.

OATPs, such as OATP1B1 and OATP1B3 in humans, and Oatp1b2 in rats, are responsible for mediating the uptake of various endogenous compounds and xenobiotics, including organic anions, into hepatocytes as part of the hepatic clearance process eurekalert.orgcore.ac.uksolvobiotech.comdoi.org. By leveraging this natural uptake mechanism, the anionic nanogels ensure that this compound is preferentially internalized by liver cells thebrighterside.newssciencealert.comeurekalert.org. This targeted uptake mechanism enhances the drug's concentration within the liver, thereby improving its therapeutic effect on liver metabolism and reducing systemic exposure and potential off-target effects thebrighterside.newssciencealert.comfitttzee.com.

Once inside the hepatocytes, the intracellular environment, particularly the presence of glutathione, triggers the breakdown of the disulfide crosslinkers within the nanogel, leading to the release of this compound sciencealert.comfitttzee.comeurekalert.org. This controlled release mechanism further optimizes the drug's activity directly at the site of action.

Intracellular Drug Release Mechanisms (e.g., Disulfide Crosslinkers, Glutathione-Mediated Breakdown)

Investigations into this compound's intracellular drug release have explored the use of redox-sensitive carriers, such as polymeric nanogels, designed to respond to the unique intracellular environment. This compound (also known as CGS 26214), a potent liver-selective agonist for the thyroid hormone receptor β (TRβ), has been encapsulated within anionic nanogels (ANGs) for targeted delivery to hepatocytes (liver cells) cenmed.com.

These polymeric nanogels are specifically engineered with disulfide cross-linkers, which are crucial for their controlled intracellular drug release cenmed.comguidetopharmacology.org. Disulfide bonds exhibit stability in the bloodstream, where the concentration of reduced glutathione (GSH) is typically in the micromolar range cenmed.comguidetopharmacology.org. However, upon internalization into cells, these bonds become susceptible to cleavage due to the significantly elevated intracellular concentrations of glutathione, which are in the millimolar range (e.g., 1–10 mM in cytoplasm compared to approximately 5 µmol/L in blood) cenmed.comguidetopharmacology.orgfishersci.atciteab.com. This substantial difference in redox potential between the extracellular and intracellular environments enables the selective breakdown of the disulfide linkages within the nanogels cenmed.comguidetopharmacology.orgfishersci.atciteab.com.

The glutathione-mediated cleavage of these disulfide cross-linkers facilitates the release of the encapsulated this compound once the nanogels reach the cellular interior cenmed.comguidetopharmacology.org. This mechanism provides a strategic advantage by ensuring stable encapsulation of the drug during systemic circulation and promoting its release precisely at the site of action within the target cells. This redox-sensitive release mechanism contributes to the enhanced therapeutic efficacy and reduced off-target effects observed in preclinical studies cenmed.comguidetopharmacology.org.

Development of Porous Microparticles for Pulmonary Drug Delivery

This compound (CGS 26214) has been identified as a suitable active compound for encapsulation within porous microparticles intended for pulmonary drug delivery nih.gov. The development of such microparticles often employs a simple and efficient one-pot single-emulsion based method, utilizing polyvinylpyrrolidone (B124986) (PVP) or its derivatives as a porogenic agent nih.govfishersci.caatamankimya.com. This process is particularly effective for encapsulating hydrophobic small molecule drugs, achieving good encapsulation efficiency nih.govfishersci.ca.

Porous microparticles offer several advantageous properties for pulmonary drug delivery. Their design aims for an ideal Mass Median Aerodynamic Diameter (MMAD), which is crucial for effective lung deposition nih.govfishersci.caatamankimya.com. While smaller particles (0.5–2 µm) can be retained in the alveoli, larger porous particles (with geometric diameters typically 10–20 µm) can achieve a favorable MMAD for deep lung deposition while simultaneously reducing clearance by alveolar macrophages nih.govfishersci.caatamankimya.com. This large geometric diameter helps prevent rapid macrophage uptake and slows down mucociliary clearance, thereby prolonging the residence time of the drug in the lungs nih.govfishersci.ca.

Furthermore, the inherent porosity of these microparticles increases their surface area, which can enhance the uptake of the release medium and contribute to drug pore-diffusion, facilitating sustained drug release nih.govfishersci.ca. The physicochemical properties and porosity of these microparticles can be precisely adjusted by controlling the amount of the porogenic agent used during their preparation fishersci.ca. While this compound is a compound considered for this delivery method, specific detailed research findings or data tables (e.g., precise MMAD, fine particle fraction (FPF), or in vitro release profiles) specifically for this compound when formulated into these porous microparticles for pulmonary delivery were not available in the provided search results.

Theoretical Frameworks and Future Research Directions for Axitirome

Elucidation of Complete Molecular Signaling Networks Beyond Primary Targets

One of the key non-genomic mechanisms of thyroid hormone action is initiated at the plasma membrane, involving interactions with the integrin αvβ3 receptor. Research has demonstrated that the pro-angiogenic effects of Axitirome (also known as GC-1) are initiated at the plasma membrane and are dependent on interaction with this integrin receptor. nih.gov This interaction subsequently triggers the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The pro-angiogenic actions of Sobetirome, another designation for this compound, have been noted to stem from these non-genomic effects. tandfonline.comtandfonline.com

Further investigation into the downstream effectors of this this compound-integrin αvβ3 interaction is warranted to fully map out this signaling cascade. This includes identifying the specific MAPK isoforms involved (e.g., ERK1/2, JNK, p38) and their subsequent phosphorylation targets. Moreover, the potential for cross-talk between this non-genomic pathway and the classical genomic pathway needs to be explored to understand how these two signaling arms are integrated to produce a coordinated cellular response.

In addition to the MAPK pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular signaling cascade that is known to be modulated by thyroid hormones. While the direct effects of this compound on the PI3K/Akt pathway are not as well-characterized as its influence on the MAPK pathway, it represents a significant area for future investigation. Understanding how this compound modulates PI3K/Akt signaling is particularly important given this pathway's central role in cell growth, proliferation, survival, and metabolism.

Future research should focus on a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics, to provide an unbiased and comprehensive view of the molecular changes induced by this compound. This will enable the identification of novel off-target interactions and signaling networks that may have been previously overlooked. The use of advanced techniques such as protein-protein interaction mapping and computational modeling will be invaluable in constructing a complete interactome for this compound, moving beyond its primary TRβ target.

Optimization of Receptor Selectivity and Tissue Specificity in Thyromimetics

The therapeutic utility of thyromimetics like this compound is critically dependent on their ability to selectively target specific thyroid hormone receptor isoforms and to exert their effects in a tissue-specific manner. The optimization of both receptor selectivity and tissue specificity is a key focus in the development of next-generation thyromimetics to maximize therapeutic benefits while minimizing adverse effects.

The selectivity of this compound for TRβ over TRα is attributed to a key difference in the crystal structure of the ligand-binding domains of the two receptor isoforms. nih.gov Specifically, a single amino acid variance—Asparagine 331 in TRβ versus Serine 277 in TRα—plays a crucial role. nih.gov This structural insight has been instrumental in the design of TRβ-selective compounds. Future optimization of receptor selectivity will likely involve the use of computational modeling and medicinal chemistry approaches to design novel ligands that can exploit more subtle differences in the receptor ligand-binding pockets, potentially leading to even greater selectivity.

Beyond receptor isoform selectivity, achieving tissue specificity is paramount for avoiding unwanted side effects. While this compound exhibits some degree of liver selectivity, enhancing this property is a major goal. tandfonline.comelsevierpure.com One promising strategy for improving tissue specificity is to leverage tissue-specific drug delivery mechanisms. For instance, the thyromimetic MGL-3196 achieves its hepatic specificity through a combination of TRβ selectivity and targeted uptake by the liver-specific organic anion transporters (OATP) 1B1 and 1B3. mdpi.com This approach of designing drugs that are substrates for tissue-specific transporters represents a powerful strategy for concentrating the therapeutic agent in the desired organ, thereby minimizing systemic exposure and off-target effects.

Another approach to enhance tissue specificity is the development of prodrugs that are activated by enzymes predominantly expressed in the target tissue. This strategy ensures that the active form of the drug is generated primarily in the intended site of action. For example, the development of a central nervous system (CNS)-selective prodrug of Sobetirome, known as Sob-AM2, has been shown to promote myelin repair in the brain and spinal cord, highlighting the potential of this approach for targeting specific tissues beyond the liver. nih.gov

The development of such "hepato-selective" or "neuro-selective" thyromimetics requires a deep understanding of the physiological and molecular mechanisms governing drug distribution and metabolism in different tissues. Future research in this area will likely focus on identifying and validating novel tissue-specific transporters and enzymes that can be exploited for targeted drug delivery.

Design of Next-Generation Targeted Delivery Platforms with Enhanced Specificity

Building upon the principles of tissue specificity, the design of next-generation targeted delivery platforms offers a sophisticated approach to further enhance the therapeutic index of thyromimetics like this compound. These platforms aim to deliver the drug directly to the target cells or tissues, thereby increasing local drug concentration and reducing systemic toxicity.

One promising avenue is the use of nanotechnology-based delivery systems. Liposomes, nanoparticles, and micelles can be engineered to encapsulate this compound and can be surface-functionalized with targeting ligands that recognize and bind to specific receptors or antigens expressed on the surface of target cells. For example, ligands that bind to hepatocyte-specific receptors could be used to direct this compound-loaded nanoparticles to the liver for the treatment of metabolic diseases.

Another innovative approach is the development of antibody-drug conjugates (ADCs). In this strategy, this compound could be chemically linked to a monoclonal antibody that specifically recognizes a cell surface protein on the target tissue. This would allow for highly selective delivery of the thyromimetic to the desired cells, a concept that has been successfully applied in cancer therapy and could be adapted for other diseases.

Furthermore, the development of "smart" drug delivery systems that release their payload in response to specific physiological or pathological stimuli is an exciting area of research. For instance, a delivery system could be designed to release this compound only in the presence of certain enzymes that are upregulated in diseased tissue, or in response to changes in pH or temperature that are characteristic of the disease microenvironment.

The successful implementation of these targeted delivery platforms will require a multidisciplinary approach, combining expertise in materials science, chemistry, biology, and pharmacology. Preclinical evaluation of these next-generation delivery systems in relevant animal models will be crucial to assess their efficacy, pharmacokinetics, and safety before they can be translated to the clinic.

Exploration of New Therapeutic Applications Beyond Metabolic Disorders (e.g., Neuroprotection, Muscle and Bone Health)

While the primary focus of this compound research has been on metabolic disorders such as dyslipidemia and nonalcoholic steatohepatitis (NASH), the unique properties of this TRβ-selective agonist suggest its potential utility in a broader range of therapeutic areas. nih.gov

One of the most promising new applications is in the field of neuroprotection and neuroregeneration. Thyroid hormones are known to play a critical role in the development and function of the central nervous system. The TRβ isoform, in particular, has been implicated in the process of remyelination, the repair of the myelin sheath that protects nerve fibers. As mentioned previously, a CNS-selective prodrug of Sobetirome (this compound) has shown promise in promoting myelin repair in preclinical models of demyelinating diseases such as multiple sclerosis. nih.gov This opens up a new therapeutic avenue for this compound in a range of neurological disorders characterized by demyelination and neuronal damage.

The influence of thyroid hormones on muscle and bone health also presents opportunities for new therapeutic applications. Thyroid hormone receptors are expressed in both skeletal muscle and bone cells, and thyroid hormones are known to regulate muscle mass and function, as well as bone turnover. The TRβ-selective nature of this compound could potentially be harnessed to promote muscle regeneration or to modulate bone metabolism in a beneficial way, for example, in conditions of muscle wasting or osteoporosis. However, careful investigation is needed to delineate the specific roles of TRβ in these tissues and to ensure that any therapeutic intervention does not lead to unintended consequences.

Future research in this area should involve the use of preclinical models of various diseases, including neurodegenerative disorders, muscular dystrophies, and bone diseases, to evaluate the therapeutic efficacy of this compound. These studies should be accompanied by detailed mechanistic investigations to understand how this compound exerts its effects in these different tissues and to identify the specific signaling pathways involved.

Q & A

Q. What experimental methodologies are recommended for studying Axitirome’s mechanism of action in hepatocytes?

this compound (CGS 26214) activates the thyroid hormone receptor β (TRβ) in hepatocytes, modulating gene expression linked to cholesterol metabolism and weight regulation . Key methodologies include:

- Receptor-binding assays : Quantify TRβ affinity using radioligand displacement or fluorescence polarization.

- Gene expression profiling : RNA-seq or qPCR to assess downstream targets (e.g., LDL receptor, SREBP-1c).

- Metabolic flux analysis : Track lipid oxidation rates in hepatocyte cultures treated with this compound.

Q. How can researchers validate liver-specific targeting of this compound in preclinical models?

The use of anionized nanogels (ANGs) enables hepatocyte-specific delivery via scavenger receptor class B type 1 (SR-B1) binding . Validation steps:

- Biodistribution studies : Fluorescently labeled ANGs tracked via IVIS imaging in mice.

- Tissue-specific drug release : Measure this compound concentration in liver vs. non-target organs (e.g., heart, muscle) using LC-MS/MS.

- Knockout models : Compare efficacy in SR-B1-deficient vs. wild-type mice.

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s efficacy in murine models and observations in human trials of other thyromimetics?

this compound reduces weight gain in mice without systemic thyroid hormone disruption, unlike human trials where similar drugs caused off-target effects . Strategies:

- Species-specific receptor profiling : Compare TRβ isoform expression and binding kinetics across species.

- Appetite regulation analysis : Monitor neuropeptide Y (NPY) or leptin levels in this compound-treated models to explain differential appetite responses .

- Clinical translation frameworks : Use humanized liver models or microphysiological systems to bridge preclinical and clinical data gaps.

Q. What experimental approaches optimize this compound’s encapsulation efficiency in nanogels?

Encapsulation efficiency (~50%) depends on copolymer composition and cross-linking density . Optimization methods:

- Copolymer screening : Test block polymers (e.g., PLGA-PEG) for drug-polymer compatibility via Hansen solubility parameters.

- Cross-linking modulation : Adjust dithiothreitol (DTT) ratios to balance stability and drug release kinetics.

- In vitro release assays : Simulate hepatocyte glutathione levels to trigger disulfide bond cleavage and this compound release.

Q. How can dose-response challenges be addressed in this compound studies to balance efficacy and toxicity?

this compound’s therapeutic window is narrow due to potential cardiac side effects at high doses. Solutions:

- Pharmacokinetic modeling : Integrate hepatic first-pass metabolism data to predict optimal dosing regimens.

- Toxicity profiling : Assess cardiac troponin levels and echocardiography in long-term rodent studies.

- Combinatorial delivery : Co-encapsulate this compound with cardioprotective agents (e.g., resveratrol) in ANGs.

Methodological Recommendations

- For receptor studies : Use TRβ-specific inhibitors (e.g., ML-098) to confirm target engagement .

- For nanogel characterization : Employ dynamic light scattering (DLS) for size distribution and TEM for morphology validation .

- For metabolic phenotyping : Combine indirect calorimetry with stable isotope tracing in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.